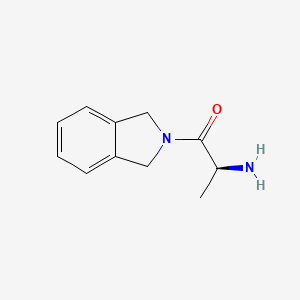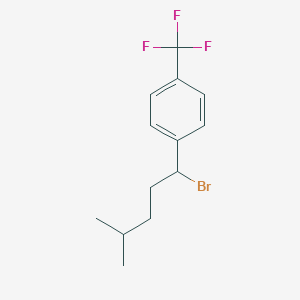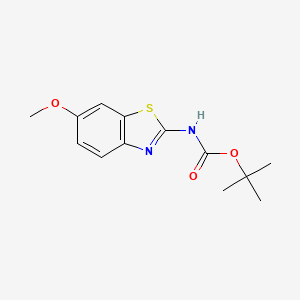![molecular formula C34H32N2O8 B12098786 1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B12098786.png)
1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of Cannabisin B has been achieved through a convergent synthesis approach. The key steps involve the Stobbe reaction and Friedel–Crafts alkylation reaction to form the skeleton of the lignanamide . The synthesis begins with veratraldehyde and diethyl succinate, which undergo the Stobbe reaction to form a diester intermediate. This intermediate is then subjected to esterification with thionyl chloride and ethanol, followed by a Friedel–Crafts alkylation reaction to form the desired skeleton . The final step involves condensation with 4-methoxyphenethylamine to obtain Cannabisin B .
Industrial Production Methods
While the industrial production methods for Cannabisin B are not extensively documented, the synthetic route described above provides a foundation for potential large-scale production. The use of common reagents and well-established reactions suggests that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Cannabisin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in Cannabisin B, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or carbonyl groups in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of Cannabisin B.
Aplicaciones Científicas De Investigación
Cannabisin B has been the subject of extensive scientific research due to its potential therapeutic properties. Some key applications include:
Mecanismo De Acción
Cannabisin B exerts its effects through various molecular targets and pathways. One key mechanism involves the regulation of microRNA expression in neural cells, which can influence neural functions such as axon guidance, hippocampal signaling, and neurotrophin signaling . Additionally, Cannabisin B has been shown to induce autophagic cell death in human hepatocarcinoma cells by regulating the AKT/mTOR pathway and causing S phase cell cycle arrest . These mechanisms highlight the compound’s potential for therapeutic applications in neurodegenerative diseases and cancer.
Comparación Con Compuestos Similares
Cannabisin B belongs to a family of lignanamides, which includes similar compounds such as Cannabisin A, C, D, E, F, and G . These compounds share a common biosynthetic origin but differ in their specific structures and biological activities. For example:
Cannabisin A: Exhibits strong antioxidant properties.
Cannabisin C: Known for its anti-inflammatory effects.
Cannabisin D: Induced upon UV-C treatment in Cannabis leaves.
Cannabisin E, F, and G: Display various biological activities, including anti-inflammatory and antiproliferative effects.
Cannabisin B is unique in its ability to modulate microRNA expression and induce autophagic cell death, distinguishing it from other lignanamides in terms of its specific biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C34H32N2O8 |
|---|---|
Peso molecular |
596.6 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide |
InChI |
InChI=1S/C34H32N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,31-32,37-42H,11-14H2,(H,35,43)(H,36,44) |
Clave InChI |
XENYXHLAFMZULS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole](/img/structure/B12098705.png)


![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)
![Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-](/img/structure/B12098733.png)


![4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile](/img/structure/B12098760.png)
![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12098761.png)



amine](/img/structure/B12098798.png)

